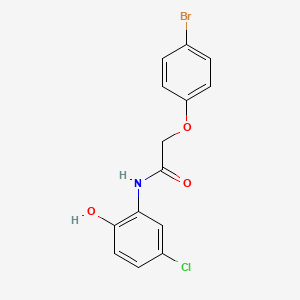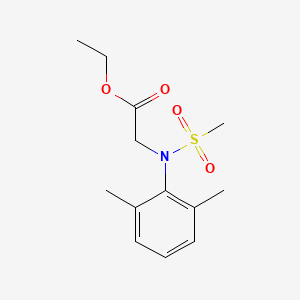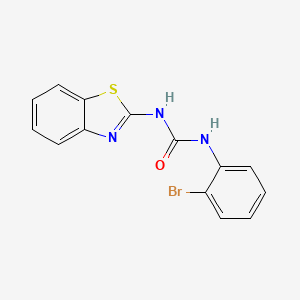
2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide
説明
2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide, also known as BPHC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPHC is a synthetic compound that was first synthesized in the laboratory and has since been studied for its various applications in scientific research.
科学的研究の応用
2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has anti-cancer properties and can inhibit the growth of cancer cells. 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has also been studied for its potential applications in the treatment of Alzheimer's disease. Studies have shown that 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide can inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
作用機序
The mechanism of action of 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide is not fully understood. However, studies have shown that 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has also been shown to inhibit the formation of amyloid-beta plaques by preventing the aggregation of amyloid-beta peptides.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the formation of amyloid-beta plaques. 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has also been shown to have anti-inflammatory properties and can reduce inflammation in the body.
実験室実験の利点と制限
2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide is also stable and can be stored for long periods of time without degradation. However, 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are still being studied. 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide is also expensive and may not be readily available in some laboratories.
将来の方向性
There are several future directions for research on 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide. One direction is to study the potential applications of 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide in the treatment of other diseases such as Parkinson's disease and Huntington's disease. Another direction is to study the mechanism of action of 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide in more detail to better understand its anti-cancer and anti-Alzheimer's disease properties. Additionally, future research could focus on developing more efficient synthesis methods for 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide to reduce its cost and increase its availability for scientific research.
Conclusion:
In conclusion, 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has anti-cancer and anti-Alzheimer's disease properties and has been shown to have various biochemical and physiological effects. 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has several advantages for lab experiments, but also has some limitations. Future research could focus on exploring the potential applications of 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide in the treatment of other diseases and developing more efficient synthesis methods for 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide.
特性
IUPAC Name |
2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO3/c15-9-1-4-11(5-2-9)20-8-14(19)17-12-7-10(16)3-6-13(12)18/h1-7,18H,8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVLNNTWTZMJDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=C(C=CC(=C2)Cl)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(4-chlorophenoxy)propyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B4752021.png)


![2-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole](/img/structure/B4752038.png)
![N-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-fluorobenzamide](/img/structure/B4752049.png)

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4752059.png)
![6-iodo-3-(3-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4752070.png)
![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4752077.png)
![1-ethyl-4-[({1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B4752078.png)
![4-(2-furylmethyl)-5-[4-(1H-pyrrol-1-yl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4752084.png)

![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-3-pyridinylacetamide](/img/structure/B4752099.png)
![ethyl 2-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4752128.png)